N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, also known as FOXY, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant effects.
Scientific Research Applications
- Application : The synthesized compound has been investigated for its anti-breast cancer activity. Molecular docking studies revealed that it has binding affinity to the human estrogen alpha receptor (ERα), comparable to 4-OHT (a native ligand). This suggests its potential as an anticancer agent .
Anticancer Properties
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to interact with their targets in a way that modulates various biological activities . The interaction often results in changes to the target’s function, which can lead to a variety of downstream effects.
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can affect a broad spectrum of biological pathways . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects, depending on the specific biological activity being modulated.
Result of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can have a variety of effects at the molecular and cellular level . These effects are often a result of the compound’s interaction with its targets and the subsequent changes to the function of these targets.
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRDEASCCDXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
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